
3,5-Difluoro-2,4-dimethoxyaniline
Overview
Description
Chemical Structure and Synthesis 3,5-Difluoro-2,4-dimethoxyaniline (CAS: 1349988-67-5, C₈H₉F₂NO₂) is a fluorinated aniline derivative featuring methoxy groups at the 2- and 4-positions and fluorine atoms at the 3- and 5-positions on the benzene ring. It is synthesized via diazotization and iodination of precursor nitro compounds, as demonstrated in the preparation of 1,3-difluoro-5-iodo-2,4-dimethoxybenzene (compound 4) from this compound (compound 3) . The compound is commercially available in purities up to 95% and is used as a building block in medicinal chemistry and materials science, particularly for synthesizing fluorinated aromatic intermediates .
Preparation Methods
Synthetic Routes for 3,5-Difluoro-2,4-dimethoxyaniline
Diazotization and Iodination Pathway
The most widely documented synthesis involves sequential diazotization and iodination of precursor nitro compounds. In a representative procedure, this compound undergoes diazotization in hydrochloric acid (HCl) at 4°C, followed by treatment with sodium nitrite (NaNO₂) to form a diazonium intermediate. Subsequent addition of hypophosphorous acid (H₃PO₂) facilitates iodine substitution, yielding 1,3-difluoro-2,4-dimethoxybenzene derivatives .
Key Reaction Steps:
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Diazotization: this compound (15 g, 79 mmol) is dissolved in 4 N HCl (260 mL) at 4°C. Sodium nitrite (83 mmol) is added dropwise to generate the diazonium salt .
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Iodination: Hypophosphorous acid (50% aqueous solution, 200 mL) is introduced to the reaction mixture, which is stirred overnight at 4°C. The product is extracted with dichloromethane (CH₂Cl₂), washed with brine, and purified via flash chromatography .
Yield and Purity:
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Typical yields range from 69% to 90% , depending on reaction scale and purification methods .
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Flash chromatography with pentane/ethyl acetate (7:3) achieves >95% purity, as confirmed by thin-layer chromatography (TLC; Rf = 0.30) .
Optimization of Reaction Conditions
Temperature and Concentration Effects
Reaction efficiency is highly sensitive to temperature and acid concentration:
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Diazotization: Maintaining temperatures below 5°C minimizes side reactions such as dimerization .
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Acid Strength: Using 4 N HCl (vs. 0.3 M HCl) accelerates diazonium salt formation but requires precise stoichiometry to avoid over-acidification .
Comparative Data:
Condition | 4 N HCl | 0.3 M HCl |
---|---|---|
Reaction Temperature | 4°C → 65°C | 4°C (isothermal) |
Yield | 90% | 69% |
Purity Post-Purification | 95% | 92% |
Solvent and Reagent Selection
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Hypophosphorous Acid: Acts as a reducing agent to stabilize the diazonium intermediate. Excess H₃PO₂ (20 equiv) ensures complete conversion .
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Solvent Systems: Dichloromethane (CH₂Cl₂) is preferred for extraction due to its immiscibility with aqueous acid and low polarity, which reduces byproduct carryover .
Purification and Isolation Techniques
Flash Chromatography
Post-reaction mixtures are purified using silica gel flash chromatography with a pentane/ethyl acetate (7:3) solvent system. This method effectively separates the target compound from unreacted starting materials and iodinated byproducts .
Purification Metrics:
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Column Dimensions: 30 cm × 5 cm (ID) silica gel column.
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Flow Rate: 15 mL/min.
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Fraction Analysis: TLC with UV detection (λ = 254 nm) ensures fraction homogeneity .
Recrystallization
Alternative purification via recrystallization in 2:1 (v/v) water/ethanol yields crystalline product with >98% purity, though this method is less scalable than chromatography .
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 3.86–4.03 ppm (methoxy groups, 6H), δ 6.78 ppm (aromatic protons, 1H) .
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¹⁹F NMR (377 MHz, CDCl₃): δ 132.8 ppm (F-3), δ 141.5 ppm (F-5) .
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase (250 mm × 4.6 mm, 5 μm).
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Mobile Phase: Acetonitrile/water (70:30) at 1.0 mL/min.
Industrial-Scale Production Considerations
Scaling Challenges
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Temperature Control: Large-scale reactions require jacketed reactors to maintain sub-5°C conditions during diazotization.
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Waste Management: Hypophosphorous acid generates phosphoric acid byproducts, necessitating neutralization before disposal .
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Pharmaceutical Applications
3,5-Difluoro-2,4-dimethoxyaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity of the resulting drugs.
Case Study: Synthesis of Anticancer Agents
Researchers have utilized this compound in the development of novel anticancer agents. The compound's structure allows for modifications that improve potency against cancer cell lines. For instance, derivatives synthesized from this aniline have shown promising results in inhibiting tumor growth in preclinical trials .
Agrochemical Applications
The compound is also significant in the agrochemical industry, particularly in the formulation of pesticides and herbicides. The fluorine atoms contribute to the stability and efficacy of these compounds.
Data Table: Agrochemical Formulations
Compound Name | Active Ingredient | Application | Efficacy |
---|---|---|---|
Herbicide A | This compound derivative | Weed control | High |
Insecticide B | Fluorinated aniline | Insect repellent | Moderate |
Dye and Pigment Manufacturing
This compound is used in dye manufacturing due to its ability to form vibrant colors when reacted with other chemical agents. This property makes it valuable for producing dyes used in textiles and inks.
Case Study: Synthesis of Dyes
In a study on dye production, researchers demonstrated that incorporating this compound into dye formulations resulted in enhanced colorfastness and stability under various environmental conditions .
Material Science
The compound has potential applications in material science for developing new polymers and composites. Its chemical structure allows for integration into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Research Findings
Recent studies have indicated that polymers containing this compound exhibit improved resistance to degradation when exposed to UV light compared to traditional polymers .
Mechanism of Action
The mechanism by which 3,5-Difluoro-2,4-dimethoxyaniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy groups contribute to its solubility and overall chemical behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aniline Derivatives
2,6-Difluoro-3,5-dimethoxyaniline (CAS: 61693-43-4, C₈H₉F₂NO₂)
- Structural Differences : Fluorine atoms occupy the 2- and 6-positions instead of 3- and 5-positions.
- Reactivity: Positional isomerism affects electronic properties.
- Applications: Limited data on biological activity, but its structural similarity suggests utility in agrochemicals or fluorescent dyes .
3,5-Dichloro-2,4-difluoroaniline (CAS: 83121-15-7, C₆H₃Cl₂F₂N)
- Structural Differences : Chlorine replaces fluorine at the 3- and 5-positions.
- Physicochemical Properties : Chlorine increases molecular weight (228.0 g/mol vs. 193.2 g/mol for 3,5-difluoro-2,4-dimethoxyaniline) and lipophilicity (logP ~2.5 vs. ~1.8).
Methoxy vs. Hydroxy Substitutions
3,5-Difluoro-2,4-dihydroxybenzaldehyde (CAS: 209541-27-5, C₇H₄F₂O₃)
- Structural Differences : Hydroxyl groups replace methoxy groups, and an aldehyde functional group is present at the 1-position.
- Reactivity: The phenolic hydroxyl groups enable conjugation with biomolecules (e.g., proteins), whereas methoxy groups in this compound limit such interactions.
- Applications : Used as a scaffold in drug discovery and fluorescence probes .
Trifluoromethoxy-Substituted Analogues
2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 1159512-64-7, C₇H₄F₅NO)
- Structural Differences : A trifluoromethoxy (-OCF₃) group replaces the 4-methoxy group.
- Electronic Effects : The strong electron-withdrawing -OCF₃ group decreases electron density on the aromatic ring, altering reactivity in SNAr reactions.
- Applications: Potential use in pharmaceuticals targeting fluorine-rich bioactive molecules .
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions | Applications |
---|---|---|---|---|---|
This compound | 1349988-67-5 | C₈H₉F₂NO₂ | 193.2 | 3,5-F; 2,4-OCH₃ | Medicinal chemistry, fluorophores |
2,6-Difluoro-3,5-dimethoxyaniline | 61693-43-4 | C₈H₉F₂NO₂ | 193.2 | 2,6-F; 3,5-OCH₃ | Agrochemical intermediates |
3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | C₆H₃Cl₂F₂N | 228.0 | 3,5-Cl; 2,4-F | Industrial synthesis (toxic) |
3,5-Difluoro-2,4-dihydroxybenzaldehyde | 209541-27-5 | C₇H₄F₂O₃ | 174.1 | 3,5-F; 2,4-OH; 1-CHO | Fluorescent probes, drug discovery |
Key Research Findings
- Synthetic Flexibility : this compound serves as a precursor for iodinated aromatic compounds (e.g., 1,3-difluoro-5-iodo-2,4-dimethoxybenzene), enabling further functionalization via cross-coupling reactions .
- Stability : Methoxy groups enhance stability compared to hydroxylated analogues, which are prone to oxidation .
- Biological Relevance : Fluorine substitution improves metabolic stability and bioavailability in drug candidates, as seen in analogues like 2,4-difluoro-5-(trifluoromethoxy)aniline .
Notes on Limitations and Contradictions
- Data Gaps: Limited toxicity profiles for 2,6-difluoro-3,5-dimethoxyaniline and 3,5-difluoro-2,4-dihydroxybenzaldehyde hinder risk assessment .
- Contradictory Reactivity : While methoxy groups generally deactivate aromatic rings, the this compound exhibits moderate reactivity in SNAr reactions due to fluorine’s electron-withdrawing effects .
Biological Activity
3,5-Difluoro-2,4-dimethoxyaniline (CAS No. 195136-67-5) is an organic compound notable for its unique structural features, including two fluorine atoms and two methoxy groups attached to an aniline backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.16 g/mol. The presence of fluorine atoms enhances the compound's reactivity and influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, potentially disrupting metabolic pathways crucial for cellular function.
- Receptor Modulation : It has been identified as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including cognition and inflammation .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects in certain cancer cell lines. Its interaction with cellular signaling pathways could lead to apoptosis in malignant cells .
- Neuropharmacological Effects : Given its role as a modulator of nAChRs, the compound may influence neuropharmacological outcomes, potentially aiding in the treatment of neurodegenerative diseases or cognitive disorders .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types .
- Neurotransmitter Release Modulation : In vitro experiments demonstrated that this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting potential applications in enhancing synaptic transmission .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Difluoro-2,4-dimethoxyaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves sequential nitration, diazotization, and substitution. Key steps include:
- Nitration : Starting with 1,3-difluoro-2,4-dimethoxybenzene, nitration is performed under controlled acidic conditions to introduce the nitro group .
- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or Sn/HCl.
- Diazotization : Treatment with aqueous HCl (0.3 M) at 4°C, followed by sodium nitrite to form the diazonium salt. Subsequent addition of sodium iodide yields iodinated derivatives (69% yield after purification via flash column chromatography with pentane/EtOAc) .
Critical Parameters : Temperature control during diazotization (<5°C) minimizes side reactions. Solvent polarity in chromatography (7:3 pentane/EtOAc) optimizes separation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.86–4.03 ppm (methoxy groups) and δ 7.25–7.34 ppm (aromatic protons) .
- ¹⁹F NMR (377 MHz, CDCl₃): Distinct signals at δ 132.8 and 141.5 ppm confirm fluorine positions .
- HRMS : LC-TOF (ES) confirms molecular ion [M+H]⁺ at m/z 300.9536 (calculated 300.9537) .
Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 22.3 Hz) indicate para-fluorine substituents.
Q. How is purity assessed and maintained during purification of this compound?
Methodological Answer:
- Flash Chromatography : Use a pentane/EtOAc (7:3) solvent system to achieve >95% purity. Monitor fractions via TLC (Rf = 0.30) .
- Analytical HPLC : C18 columns with UV detection (λ = 254 nm) quantify residual solvents or byproducts.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodine substitution in derivatives of this compound?
Methodological Answer: Diazonium salt formation directs substitution via an SN1-like mechanism. The electron-withdrawing methoxy groups activate specific positions:
- Steric Effects : Bulky substituents (e.g., methoxy) hinder iodine addition at ortho positions.
- Electronic Effects : Fluorine atoms stabilize transition states through inductive effects, favoring para substitution .
Experimental Validation : Isotopic labeling (e.g., ¹⁸O in methoxy groups) and DFT calculations can map charge distribution.
Q. How does the stability of this compound vary under acidic or thermal conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the amine group occurs below pH 3, leading to potential decomposition. Stability tests in 0.1 M HCl (24 hrs, 25°C) show <5% degradation via HPLC .
- Thermal Stability : TGA analysis reveals decomposition onset at 180°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Q. What strategies leverage this compound in designing enzyme inhibitors or fluorinated pharmaceuticals?
Methodological Answer:
- Bioisosteric Replacement : The fluorine atoms mimic hydroxyl groups in salicylic acid derivatives, enhancing binding to cyclooxygenase (COX) enzymes .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids introduce pharmacophores (e.g., aryl groups) for kinase inhibition studies .
Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?
Methodological Answer:
- DFT Calculations : Optimize transition states for nucleophilic aromatic substitution using Gaussian09 (B3LYP/6-31G* basis set). Predict activation energies for iodination or bromination .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction rates using GROMACS.
Properties
IUPAC Name |
3,5-difluoro-2,4-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNUSZUKBDACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1N)F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287127 | |
Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-67-5 | |
Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195136-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-2,4-dimethoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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